

Catalposide: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Catalposide*

Cat. No.: *B190771*

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Introduction

Catalposide is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities.^[1] Found predominantly in plants of the *Catalpa* genus, such as *Catalpa ovata*, it has garnered significant interest for its potential therapeutic applications, particularly its anti-inflammatory properties.^[2] This technical guide provides a comprehensive overview of the physical and chemical properties of **catalposide**, detailed experimental protocols for its extraction, analysis, and biological evaluation, and a visualization of its mechanism of action.

Physical and Chemical Properties

Catalposide presents as a white to yellow crystalline powder.^{[3][4]} Its core structure consists of a catalpol aglycone linked to a glucose molecule and esterified with p-hydroxybenzoic acid.

Table 1: General Properties of Catalposide

Property	Value	Source(s)
Molecular Formula	C22H26O12	[1][5][6]
Molecular Weight	482.4 g/mol	[1][5]
CAS Number	6736-85-2	[1][5][6]
IUPAC Name	[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0 ^{2,4}]dec-7-en-5-yl] 4-hydroxybenzoate	[2][5]
Synonyms	Catalpin, Hydroxybenzoyl catalpol	[1][2][6]

Table 2: Physicochemical Properties of Catalposide

Property	Value	Source(s)
Appearance	White to yellow solid/powder	[1][3]
Melting Point	215-216.5°C	[1]
Solubility	Soluble in water, ethanol, methanol, DMSO, pyridine. Slightly soluble in benzene, chloroform, ether.	[4][6][7]
Stability	Stable under neutral conditions. Sensitive to acidic and alkaline conditions, especially at elevated temperatures. Degradation can be promoted by most amino acids.	[4][8]
Storage	-20°C, protected from light.	[1]

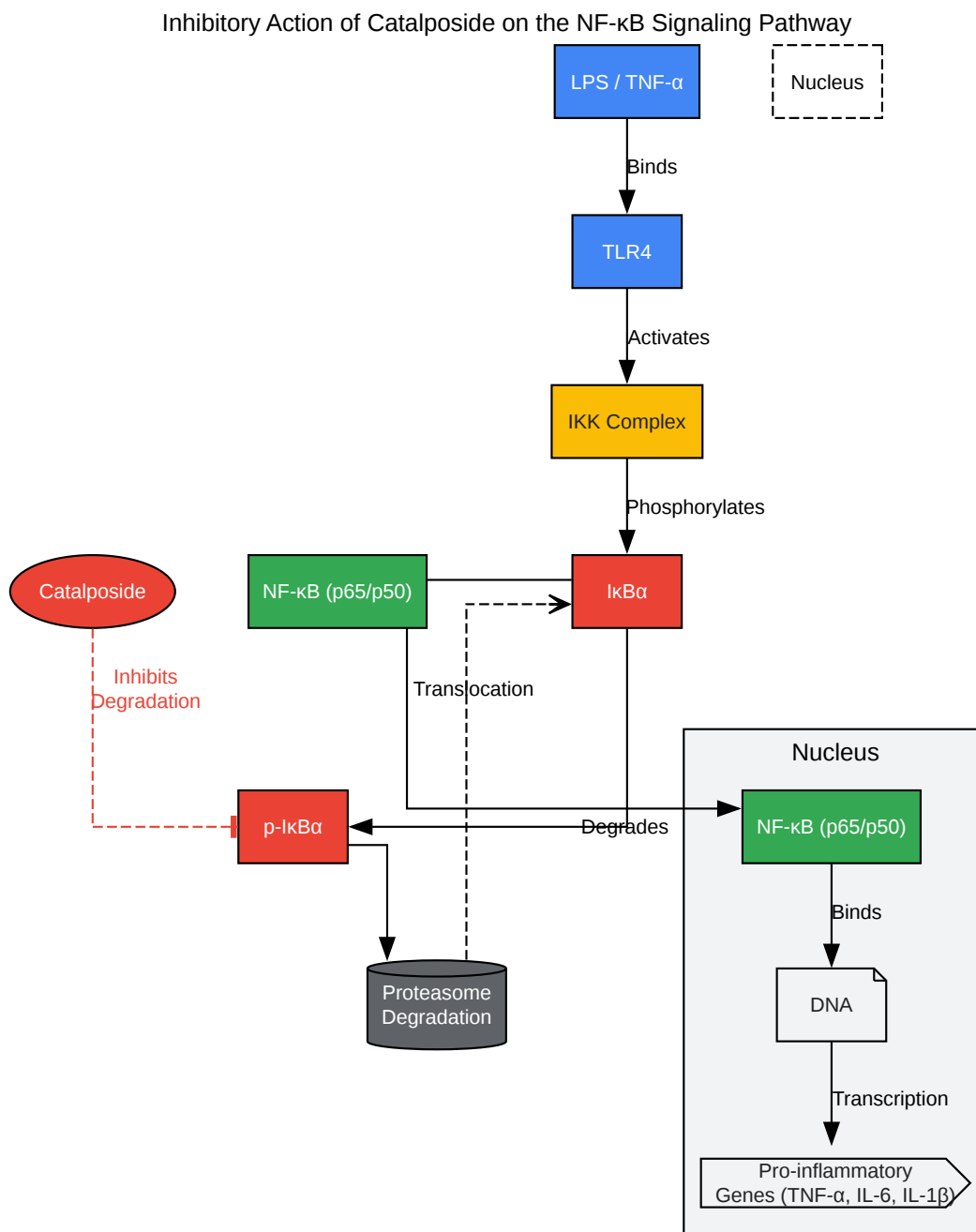
Table 3: Spectroscopic Data for Catalposide

Spectroscopic Technique	Data	Source(s)
UV-Vis Absorption	λ_{max} : 260 nm (in ethanol)	[6]
	λ_{max} : 303 nm (in sodium hydroxide)	[6]
LC-MS	Precursor Ion: m/z 483.1497 [M+H] ⁺	[5]
Adducts: [M+NH ₄] ⁺ , [M+Na] ⁺		[5]
¹ H NMR (in DMSO-d ₆)	Key signals around 2.50 ppm (solvent)	[8][9][10]
¹³ C NMR (in DMSO-d ₆)	Key signals around 39.51 ppm (solvent)	[8][11]

Biological Activity and Mechanism of Action

Catalposide exhibits significant anti-inflammatory properties.[2][3] Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway, a critical regulator of the inflammatory response.[11] In unstimulated cells, NF- κ B is sequestered in the cytoplasm by the inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF- α), the I κ B kinase (IKK) complex phosphorylates I κ B α . This phosphorylation targets I κ B α for ubiquitination and subsequent proteasomal degradation, allowing the p65/p50 NF- κ B dimer to translocate to the nucleus. In the nucleus, NF- κ B binds to specific DNA sequences to induce the transcription of pro-inflammatory genes, including cytokines like TNF- α , Interleukin-1 β (IL-1 β), and Interleukin-6 (IL-6).[2][11]

Catalposide has been shown to inhibit the degradation of I κ B α , thereby preventing the nuclear translocation of the p65 subunit of NF- κ B.[2] This leads to a downstream reduction in the production of pro-inflammatory cytokines.[2][3]



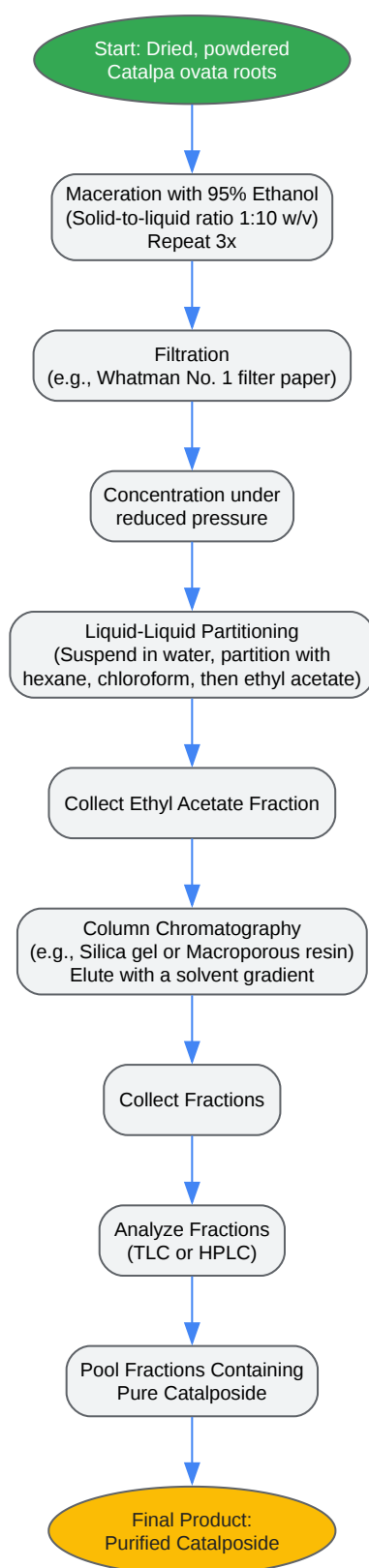
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Catalposide inhibits NF- κ B pathway activation.

Experimental Protocols

Extraction and Purification of **Catalposide** from **Catalpa ovata**

This protocol outlines a general procedure for the extraction and purification of **catalposide** from plant material.



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Workflow for **Catalposide** Extraction and Purification.

Methodology:

- **Plant Material Preparation:** Air-dry fresh leaves or roots of *Catalpa ovata* in a well-ventilated area away from direct sunlight for approximately 15 days.^[1] Grind the dried material into a fine powder.^[1]
- **Extraction:** Macerate the powdered plant material with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).^[1] Repeat the extraction process three times to maximize the yield.^[1]
- **Filtration and Concentration:** Filter the extract through Whatman No. 1 filter paper.^[1] Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.^{[10][12]}
- **Liquid-Liquid Partitioning:** Suspend the crude extract in distilled water and perform successive partitioning in a separatory funnel with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.^[1]
- **Fraction Collection:** Collect the ethyl acetate fraction, which is enriched with **catalposide**, and concentrate it under reduced pressure.^[1]
- **Column Chromatography:** Further purify the concentrated ethyl acetate fraction using column chromatography. A silica gel or macroporous resin column can be used.^{[9][13]} Elute the column with a solvent gradient (e.g., a gradient of methanol in chloroform or ethanol in water) to separate the compounds.^[9]
- **Analysis and Pooling:** Collect the eluted fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure **catalposide**. Pool the pure fractions and evaporate the solvent to obtain purified **catalposide**.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the quantification of **catalposide**.

Methodology:

- Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[14]
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 mm × 100 mm, 2.6 μm).[6]
 - Mobile Phase: Isocratic elution with 5% acetonitrile and 95% water containing 0.1% formic acid.[6]
 - Flow Rate: 0.4 mL/min.[6]
 - Column Temperature: 30°C.[6]
 - Detection Wavelength: 210 nm or 254 nm.[6][14]
 - Injection Volume: 10 μL.[6]
- Standard and Sample Preparation:
 - Standard Stock Solution: Prepare a stock solution of **catalposide** reference standard (e.g., 1 mg/mL) in methanol.
 - Working Standard Solutions: Create a series of working standards by diluting the stock solution to concentrations ranging from approximately 5 to 200 μg/mL.[14]
 - Sample Preparation: Dissolve the extracted sample in the mobile phase or methanol, centrifuge to remove particulates, and filter through a 0.22 μm syringe filter before injection.[6]
- Method Validation:
 - Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards. The correlation coefficient (R^2) should be >0.99.[14][15]
 - Precision and Accuracy: Assess intra-day and inter-day precision and accuracy by analyzing replicate injections of standards at different concentrations on the same day and on different days.[14][16]

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the sensitivity of the method by calculating the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[\[14\]](#)[\[15\]](#)

NF-κB Inhibition Assay - Western Blot for IκBα Degradation

This protocol details the procedure to assess the effect of **catalposide** on the degradation of IκBα in RAW 264.7 macrophage cells.

Methodology:

- Cell Culture and Treatment:
 - Seed RAW 264.7 cells in 6-well plates at a density of approximately 1×10^6 cells per well and culture overnight.[\[2\]](#)
 - Pre-treat the cells with various non-toxic concentrations of **catalposide** for 1-2 hours.
 - Stimulate the cells with an NF-κB activator, such as LPS (1 μg/mL), for a specified time (e.g., 30-60 minutes).[\[2\]](#)
- Cell Lysis and Protein Quantification:
 - After treatment, wash the cells twice with ice-cold PBS.[\[2\]](#)
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[\[17\]](#)
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.[\[17\]](#)
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 μg) on a 10% SDS-polyacrylamide gel.[\[2\]](#)
 - Transfer the separated proteins to a PVDF membrane.[\[7\]](#)
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[\[7\]](#)

- Incubate the membrane with a primary antibody against IκBα overnight at 4°C.[12] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).[12]
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[7][17]
 - Quantify the band intensities and normalize the IκBα levels to the loading control. Compare the levels of IκBα in **catalposide**-treated cells to the LPS-stimulated control to determine the inhibitory effect on degradation.[12]

NF-κB Inhibition Assay - Luciferase Reporter Assay

This assay quantifies the inhibitory effect of **catalposide** on NF-κB transcriptional activity.

Methodology:

- Cell Culture and Transfection:
 - One day before transfection, seed HEK293T cells in a 96-well plate at a density of 2-3 x 10⁴ cells per well.[3][18]
 - Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[18] Incubate for approximately 24 hours.[3]
- Compound Treatment and Stimulation:
 - Pre-treat the transfected cells with various concentrations of **catalposide** for 1-2 hours.

- Stimulate the cells with an NF- κ B activator (e.g., 10-20 ng/mL TNF- α) for 6-8 hours.[18]
Include unstimulated and vehicle-stimulated controls.
- Cell Lysis:
 - Remove the medium, wash the cells once with PBS, and add 20 μ L of Passive Lysis Buffer to each well.[5]
 - Lyse the cells by gentle shaking at room temperature for 15 minutes.[5]
- Luminescence Measurement:
 - Use a dual-luciferase assay system and a luminometer.
 - Add the firefly luciferase substrate to the cell lysate and measure the luminescence.[5]
 - Subsequently, add the Stop & Glo® reagent (which quenches the firefly reaction and contains the substrate for Renilla luciferase) and measure the Renilla luminescence.[3]
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
 - Calculate the fold change in NF- κ B activity relative to the unstimulated control and determine the percent inhibition by **catalposide** compared to the stimulated control.[6]

Conclusion

Catalposide is a well-characterized iridoid glycoside with defined physical and chemical properties. Its significant anti-inflammatory activity, mediated through the inhibition of the NF- κ B signaling pathway, makes it a compound of high interest for further research and potential drug development. The experimental protocols provided in this guide offer a robust framework for the isolation, quantification, and biological evaluation of **catalposide**, facilitating its continued investigation in the scientific community.

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